molecular formula C18H13ClF3N3OS B2849838 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 688337-46-4

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2849838
CAS No.: 688337-46-4
M. Wt: 411.83
InChI Key: ZONGSOUZMQTNRA-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to an acetamide moiety bearing a trifluoromethylphenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a sulfanyl group and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s ability to interact with biological targets and exhibit potent biological activities .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c19-13-4-6-15(7-5-13)25-9-8-23-17(25)27-11-16(26)24-14-3-1-2-12(10-14)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGSOUZMQTNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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